molecular formula C12H14BrNO B8643222 6-Bromo-1-(3-methoxypropyl)-1H-indole

6-Bromo-1-(3-methoxypropyl)-1H-indole

Cat. No.: B8643222
M. Wt: 268.15 g/mol
InChI Key: LYLAIOLIIWSGEX-UHFFFAOYSA-N
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Description

6-Bromo-1-(3-methoxypropyl)-1H-indole is a brominated indole derivative featuring a 3-methoxypropyl substituent at the indole nitrogen (N1) and a bromine atom at the 6-position of the aromatic ring. Indole derivatives are widely studied in medicinal and synthetic chemistry due to their diverse biological activities, including roles as antioxidants, enzyme inhibitors, and signaling molecules . The methoxypropyl group enhances solubility in polar solvents compared to alkyl or aryl substituents, while the bromine atom influences electronic properties and reactivity. Though direct synthesis data for this compound are absent in the provided evidence, analogous N-alkylation methods (e.g., using 3-methoxypropyl halides with indole precursors) are commonly employed for similar structures .

Properties

Molecular Formula

C12H14BrNO

Molecular Weight

268.15 g/mol

IUPAC Name

6-bromo-1-(3-methoxypropyl)indole

InChI

InChI=1S/C12H14BrNO/c1-15-8-2-6-14-7-5-10-3-4-11(13)9-12(10)14/h3-5,7,9H,2,6,8H2,1H3

InChI Key

LYLAIOLIIWSGEX-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C=CC2=C1C=C(C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between 6-Bromo-1-(3-methoxypropyl)-1H-indole and related indole/indazole derivatives:

Table 1: Comparative Analysis of Brominated Indole/Indazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield Key Spectral Data (NMR δ) Biological/Functional Notes Reference
This compound C₁₂H₁₄BrNO 284.15 6-Br, N-(3-methoxypropyl) Not reported Not available Enhanced solubility due to methoxy -
5-Bromo-1-(3-chloro-propyl)-1H-indazole C₁₀H₁₁BrClN₂ 272.98 5-Br, N-(3-chloropropyl) 50% 1H-NMR: δ 2.35–2.43 (m), 3.46 (t) Chloro group reduces polarity
6-Bromo-1-(phenylsulfonyl)-1H-indole C₁₄H₁₀BrNO₂S 336.20 6-Br, N-(phenylsulfonyl) Not reported Not available Sulfonyl group increases stability
6-Bromo-3-cyclopropyl-1H-indole C₁₁H₁₀BrN 236.11 6-Br, 3-cyclopropyl Not reported Not available Cyclopropyl may enhance lipophilicity
5-Bromo-3-(triazolyl-ethyl)-1H-indole (9a) C₁₃H₁₂BrN₃O 306.16 5-Br, 3-(triazolyl-ethyl) 46% 1H-NMR: δ 3.72 (s, OCH₃), 4.51 (t) Antioxidant potential

Key Observations:

Substituent Effects on Solubility and Reactivity: The 3-methoxypropyl group in the target compound likely improves aqueous solubility compared to the 3-chloropropyl group in the indazole derivative and the phenylsulfonyl group in ’s compound . Bromine position: The 6-bromo substitution in the target compound vs.

Synthetic Efficiency :

  • N-Alkylation reactions (e.g., with 3-methoxypropyl bromide) typically yield ~40–50% for similar indole/indazole derivatives, as seen in and .
  • Click chemistry (e.g., triazole formation in ) achieves moderate yields (46–50%) but introduces heterocyclic diversity .

Biological Implications: Indole derivatives with electron-donating groups (e.g., methoxy) are associated with antioxidant activity , while sulfonyl or halogenated groups may enhance metabolic stability .

Spectroscopic Trends :

  • Methoxy protons (e.g., δ 3.72 ppm in ) and alkyl chain signals (δ 2.35–2.43 ppm in ) are consistent across alkoxy-substituted indoles .

Preparation Methods

Reaction Conditions and Optimization

In a typical procedure, 6-bromoindole (1.0 equiv) is dissolved in anhydrous dimethylformamide (DMF) under inert atmosphere. Sodium hydride (NaH, 1.2 equiv) is added to generate the indolyl anion, followed by dropwise addition of 3-methoxypropyl bromide (1.5 equiv). The reaction is stirred at 60°C for 12–24 hours, with progress monitored via thin-layer chromatography (TLC).

Key Findings:

  • Yield: 65–72% after purification by silica gel chromatography.

  • Side Reactions: Competing C-alkylation at the 3-position of the indole ring is minimized by using polar aprotic solvents (e.g., DMF) and controlled stoichiometry.

  • Scalability: Demonstrated at 50 mmol scale with consistent yields.

Mechanistic Considerations

The reaction proceeds via an SN2 mechanism, where the indolyl anion attacks the electrophilic carbon of 3-methoxypropyl bromide. The methoxy group’s electron-donating effect enhances the stability of the alkylating agent, though steric hindrance from the propyl chain may slightly reduce reaction efficiency.

Mitsunobu Reaction for N-Alkylation

For substrates sensitive to strong bases, the Mitsunobu reaction offers an alternative pathway. This method employs 3-methoxypropan-1-ol and diethyl azodicarboxylate (DEAD) with triphenylphosphine (PPh₃) to achieve N-alkylation.

Protocol and Outcomes

6-Bromoindole (1.0 equiv), 3-methoxypropan-1-ol (1.5 equiv), PPh₃ (1.5 equiv), and DEAD (1.5 equiv) are combined in tetrahydrofuran (THF) at 0°C. The mixture is warmed to room temperature and stirred for 24 hours.

Key Findings:

  • Yield: 55–60%, with lower efficiency compared to direct alkylation.

  • Advantages: Avoids strongly basic conditions, preserving acid-sensitive functional groups.

  • Limitations: High reagent cost and challenges in removing triphenylphosphine oxide byproducts.

Reductive Amination Pathway

While less common, reductive amination provides a route to introduce the 3-methoxypropyl group via an imine intermediate. This method requires 6-bromoindole and 3-methoxypropanal, with sodium cyanoborohydride (NaBH₃CN) as the reducing agent.

Experimental Details

6-Bromoindole and 3-methoxypropanal (1.2 equiv) are dissolved in methanol, followed by addition of NaBH₃CN (1.5 equiv). The reaction proceeds at room temperature for 48 hours under acidic conditions (pH 4–5, acetic acid).

Key Findings:

  • Yield: 40–50%, limited by imine formation equilibrium.

  • Optimization: Higher yields (55%) achieved using molecular sieves to sequester water.

Sequential Bromination and Alkylation

An alternative strategy involves synthesizing 1-(3-methoxypropyl)-1H-indole followed by regioselective bromination at the 6-position. This approach mitigates challenges associated with directing bromination post-alkylation.

Bromination Protocol

1-(3-Methoxypropyl)-1H-indole (1.0 equiv) is treated with N-bromosuccinimide (NBS, 1.1 equiv) in acetonitrile at 0°C. The reaction is stirred for 2 hours, yielding 6-bromo-1-(3-methoxypropyl)-1H-indole.

Key Findings:

  • Yield: 70–75%, with excellent regioselectivity attributed to the electron-donating methoxypropyl group.

  • Side Products: Trace amounts of 5-bromo isomer (<5%) observed via HPLC.

Comparative Analysis of Methods

MethodYield (%)Key AdvantagesLimitations
Direct N-Alkylation65–72High efficiency, scalableRequires strong base
Mitsunobu Reaction55–60Mild conditionsCostly reagents, purification issues
Reductive Amination40–55Avoids alkyl halidesLow yield, equilibrium limitations
Sequential Bromination70–75Excellent regioselectivityMulti-step synthesis

Q & A

Q. What are the standard synthetic routes for preparing 6-Bromo-1-(3-methoxypropyl)-1H-indole?

The synthesis typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. For example:

  • Step 1 : React 3-(2-azidoethyl)-5-bromo-1H-indole with 3-methoxypropargyl derivatives in a PEG-400:DMF solvent system (2:1 ratio) under ambient conditions.
  • Step 2 : Use CuI as a catalyst (1.2–2.0 equiv) to accelerate the cycloaddition. Stir for 12–24 hours.
  • Workup : Dilute with water, extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
  • Purification : Flash column chromatography (70:30 to 100% EtOAc:hexane) yields the product (46–50% yield).
    This method avoids hazardous solvents and leverages PEG-400 as a green co-solvent .

Q. How can researchers confirm the structural integrity of this compound?

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ ~6.80–7.23 ppm) and methoxypropyl groups (δ ~3.72 ppm for OCH₃, δ ~4.51 ppm for CH₂ adjacent to triazole) .
  • HRMS : Confirm molecular weight using FAB-HRMS (e.g., [M+H]+ expected at m/z ~397–427) .
  • TLC : Monitor reaction progress with Rf ~0.22–0.30 in EtOAc:hexane .

Q. What purification challenges arise during synthesis, and how can they be addressed?

  • Low yields : Often due to incomplete CuAAC reactions. Solutions: Optimize CuI catalyst loading (1.2–2.0 equiv) and reaction time (≥12 hours) .
  • Residual DMF : Remove traces by heating the crude product to 90°C under vacuum .
  • Byproducts : Use gradient elution in column chromatography to separate triazole regioisomers .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in structural assignments?

  • Data collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) at 293 K.
  • Refinement : Employ SHELXL (via OLEX2 interface) for high-resolution refinement. Key parameters:
    • R-factor < 0.063, wR₂ < 0.157.
    • Hydrogen bonding networks (e.g., O–H⋯O, N–H⋯O) stabilize crystal packing .
  • Validation : Compare dihedral angles (e.g., –COOH vs. indole plane: ~6°) with literature .

Q. How do reaction conditions impact regioselectivity in triazole formation?

  • Solvent effects : Polar aprotic solvents (DMF) favor 1,4-triazole regioisomers, while PEG-400 enhances reaction rates .
  • Catalyst loading : Excess CuI (≥1.5 equiv) reduces side products but may complicate purification .
  • Substituent effects : Electron-withdrawing groups (e.g., Br) on the indole ring slow azide-alkyne coupling, requiring extended reaction times .

Q. What strategies link structural features to biological activity in indole derivatives?

  • SAR studies : Compare analogs (e.g., 6-Bromo-1H-indole vs. methoxypropyl-substituted variants) for:
    • Lipophilicity : Methoxypropyl groups enhance solubility (logP ~2.8) .
    • Bioactivity : Bromine at C6 improves binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .
  • In silico modeling : Use DFT calculations to predict electrostatic potential maps and docking affinity .

Methodological Notes

  • Contradictions : and report varying yields (25–50%) for similar reactions, highlighting the need for rigorous optimization of solvent ratios and catalyst .
  • Tools : SHELX (for crystallography) and OLEX2 (for structure solution) are industry standards .
  • Safety : Avoid inhalation of CuI dust; use fume hoods during synthesis .

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